molecular formula C18H20Cl2N2O B11463556 N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine

N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine

Cat. No.: B11463556
M. Wt: 351.3 g/mol
InChI Key: WBKAUTAUQCQLPS-UHFFFAOYSA-N
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Description

N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[222]octan-3-amine is a complex organic compound that features a unique structure combining a furan ring, a dichlorophenyl group, and an azabicyclo[222]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine typically involves multiple steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dichlorophenyl group: This step often involves electrophilic aromatic substitution reactions, where the furan ring is functionalized with the dichlorophenyl group.

    Formation of the azabicyclo[2.2.2]octane moiety: This can be synthesized through a series of cyclization reactions starting from simple amine precursors.

    Coupling of the furan and azabicyclo[2.2.2]octane moieties: This final step typically involves nucleophilic substitution reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The dichlorophenyl group can be reduced to form the corresponding phenyl derivatives.

    Substitution: The azabicyclo[2.2.2]octane moiety can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Furanones, carboxylic acids, and other oxygenated derivatives.

    Reduction: Phenyl derivatives and dechlorinated products.

    Substitution: Various substituted azabicyclo[2.2.2]octane derivatives.

Scientific Research Applications

N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{[5-(3,5-dichlorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine: shares structural similarities with other azabicyclo[2.2.2]octane derivatives and furan-containing compounds.

    Other similar compounds: this compound, this compound, and this compound.

Uniqueness

The unique combination of the furan ring, dichlorophenyl group, and azabicyclo[2.2.2]octane moiety gives this compound distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H20Cl2N2O

Molecular Weight

351.3 g/mol

IUPAC Name

N-[[5-(3,5-dichlorophenyl)furan-2-yl]methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C18H20Cl2N2O/c19-14-7-13(8-15(20)9-14)18-2-1-16(23-18)10-21-17-11-22-5-3-12(17)4-6-22/h1-2,7-9,12,17,21H,3-6,10-11H2

InChI Key

WBKAUTAUQCQLPS-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)NCC3=CC=C(O3)C4=CC(=CC(=C4)Cl)Cl

Origin of Product

United States

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